1,5,5-Trimethylpiperazin-2-one
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Overview
Description
1,5,5-Trimethylpiperazin-2-one is a heterocyclic organic compound belonging to the piperazine family. Piperazines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a six-membered ring containing two nitrogen atoms and three methyl groups attached to the ring, making it a unique derivative of piperazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,5-Trimethylpiperazin-2-one can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also effective synthetic routes .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of metal-promoted transformations and cascade reactions has been reported to be effective for the industrial synthesis of piperazinones .
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trimethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the piperazine ring .
Scientific Research Applications
1,5,5-Trimethylpiperazin-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1,5,5-Trimethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Trimethylpiperazine: Another derivative of piperazine with a different substitution pattern.
Piperazin-2-one: A simpler piperazine derivative without the additional methyl groups.
Oxadiazolopiperazine: A compound with a fused oxadiazole ring.
Uniqueness
1,5,5-Trimethylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups on the piperazine ring influences its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1,5,5-trimethylpiperazin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-7(2)5-9(3)6(10)4-8-7/h8H,4-5H2,1-3H3 |
InChI Key |
WFJSTARWQBMVEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=O)CN1)C)C |
Origin of Product |
United States |
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